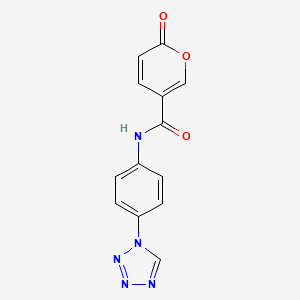

N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-[4-(tetrazol-1-yl)phenyl]pyran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O3/c19-12-6-1-9(7-21-12)13(20)15-10-2-4-11(5-3-10)18-8-14-16-17-18/h1-8H,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBGAJGPFFJQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=COC(=O)C=C2)N3C=NN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method for synthesizing tetrazole derivatives is the reaction of amines with triethyl orthoformate and sodium azide . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the tetrazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the effectiveness of tetrazole-containing compounds against various pathogens. For instance, derivatives similar to N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide have demonstrated notable antibacterial and antifungal activities.

Key Findings:

- A series of 5-thio-substituted tetrazole derivatives showed promising antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 23.40 to 46.87 μg/mL against multiple bacterial strains, including Gram-positive and Gram-negative bacteria .

- The compound's structural features, particularly the presence of the pyran ring, contribute to its enhanced activity compared to other heterocyclic derivatives .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tumor growth.

Case Studies:

- In Vitro Studies : Compounds with similar structural motifs have exhibited significant cytotoxic effects against a range of cancer cell lines, including breast and colon cancer cells. For example, certain derivatives demonstrated percent growth inhibitions exceeding 80% against specific tumor cell lines .

- Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells, providing a dual mechanism of action—direct cytotoxicity and apoptotic signaling pathways .

Antiparasitic Activity

The antiparasitic applications of tetrazole derivatives are also noteworthy. Recent investigations into compounds related to this compound have shown efficacy against protozoan parasites.

Notable Results:

- Compounds exhibiting similar functionalities have been tested for antiamoebic activity, with some demonstrating IC50 values significantly lower than traditional treatments, indicating superior efficacy .

- The development of novel pyrazoline derivatives containing tetrazole rings has led to promising results against Leishmania species, suggesting potential for therapeutic use in treating parasitic infections .

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors in biological systems. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Differences

Pharmacological and Physicochemical Comparisons

Bioisosteric Effects: The tetrazole group in the target compound serves as a carboxylic acid bioisostere, offering improved metabolic stability compared to triazole or pyrazole derivatives, which lack comparable acidity .

Substituent Effects: The 4-fluorophenethyl group in compound 169 introduces electron-withdrawing fluorine, which may enhance membrane permeability but reduce solubility compared to the unsubstituted phenyltetrazole in the target compound . Pyrazole-thiazole hybrids (e.g., compound 41) prioritize planar aromatic systems for π-π stacking but lack the pyranone ring’s electrophilic character, limiting reactivity in covalent binding scenarios .

Solubility and Bioavailability: The pyranone core in the target compound contributes to moderate aqueous solubility, whereas chromenone derivatives (e.g., compound 169) show reduced solubility due to extended aromaticity . Thiazole-pyrazole systems (e.g., compound 41) exhibit higher logP values, favoring blood-brain barrier penetration but increasing metabolic clearance risks .

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The tetrazole moiety contributes to the compound's ability to interact with biological targets, enhancing its pharmacological properties. The structure can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 258.24 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of tetrazole-containing compounds. For instance, a series of tetrazole derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that these compounds exhibited significant antimicrobial effects against various strains, including Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Compound A | 23.40 μg/mL | Antibacterial |

| Compound B | 46.87 μg/mL | Antifungal |

The compound this compound has shown promising results in preliminary screenings, particularly against resistant bacterial strains, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Anticancer Activity

Recent research has highlighted the anticancer potential of tetrazole derivatives, including this compound. A study focused on microtubule destabilizers demonstrated that certain tetrazole derivatives inhibited tubulin polymerization, effectively arresting cancer cells in the G2/M phase of the cell cycle . Notably, compound 6–31 from this study exhibited significant potency against various cancer cell lines, including SGC-7901 and HeLa cells.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| SGC-7901 | 5.0 | Inhibition of cell growth |

| HeLa | 7.5 | Induction of apoptosis |

The mechanism of action involves binding to tubulin, leading to microtubule disorganization and subsequent apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated superior activity compared to standard antibiotics, with a notable reduction in bacterial load in vitro.

Case Study 2: Anticancer Potential

In another investigation, the compound was tested in vivo using xenograft models for tumor growth. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.